Methoxybenzoquinone

Description

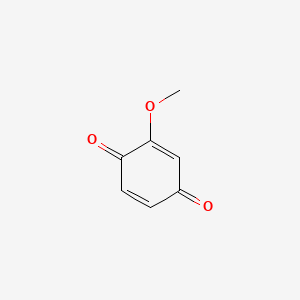

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKWJHONFFKJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182991 | |

| Record name | p-Xyloquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2880-58-2 | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Xyloquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2880-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Xyloquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2880-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methoxybenzoquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG695W2CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | 2-Methoxy-1,4-benzoquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methoxybenzoquinones: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methoxybenzoquinones, a class of organic compounds that have garnered significant interest in the scientific and drug development communities. This document details their chemical structures, physicochemical properties, synthesis methodologies, and diverse biological activities. Particular emphasis is placed on summarizing quantitative data in a structured format, providing detailed experimental protocols, and visualizing key signaling pathways. This guide aims to serve as a valuable resource for researchers investigating the therapeutic potential of these versatile molecules.

Introduction

Methoxybenzoquinones are derivatives of benzoquinones characterized by the presence of one or more methoxy groups on the quinone ring. They are found in various natural sources, including plants and arthropod defensive secretions.[1] The substitution pattern of the methoxy group, as well as other substituents, significantly influences their chemical reactivity and biological properties.[2][3] These compounds have demonstrated a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, making them promising candidates for drug discovery and development.[3][4] This guide will focus on the most commonly studied isomers: 2-methoxy-1,4-benzoquinone and 4-methoxy-1,2-benzoquinone, while also referencing other relevant derivatives.

Chemical Structure and Nomenclature

The fundamental structure of methoxybenzoquinone consists of a cyclohexadiene-dione ring with a methoxy (-OCH₃) substituent. The position of the methoxy group and the carbonyl groups defines the specific isomer.

-

2-Methoxy-1,4-benzoquinone (also known as 2-methoxy-p-benzoquinone) features the methoxy group at the 2-position of a 1,4-benzoquinone core.[5]

-

4-Methoxy-1,2-benzoquinone (also known as 4-methoxy-o-benzoquinone) has the methoxy group at the 4-position of a 1,2-benzoquinone core.[2]

The IUPAC names for these primary isomers are 2-methoxycyclohexa-2,5-diene-1,4-dione and 4-methoxycyclohexa-3,5-diene-1,2-dione, respectively.[2][5]

Physicochemical Properties

The physicochemical properties of methoxybenzoquinones are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for various this compound isomers.

Table 1: General Properties of this compound Isomers

| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone | 2-Methoxy-3-methyl-1,4-benzoquinone | 2-Methoxy-5-methyl-1,4-benzoquinone | 2,5-Dimethoxy-1,4-benzoquinone |

| CAS Number | 2880-58-2[5] | 69818-23-1[2] | 2207-57-0[6] | 614-13-1[7] | 3117-03-1[8] |

| Molecular Formula | C₇H₆O₃[5] | C₇H₆O₃[2] | C₈H₈O₃[6] | C₈H₈O₃[7] | C₈H₈O₄[8] |

| Molecular Weight | 138.12 g/mol [5] | 138.12 g/mol [2] | 152.15 g/mol [6] | 152.15 g/mol [7] | 168.15 g/mol [8] |

| Appearance | Solid[5] | - | Yellow to orange crystalline solid (related compounds)[6] | - | Crystalline solid[8] |

Table 2: Thermal and Solubility Properties of this compound Isomers

| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone | 2-Methoxy-3-methyl-1,4-benzoquinone | 2-Methoxy-5-methyl-1,4-benzoquinone | 2,5-Dimethoxy-1,4-benzoquinone |

| Melting Point | 145 °C[5] | 60-70 °C (with decomposition, for parent 1,2-benzoquinone)[2] | 170-172 °C (decomp.) (for 2-methoxy-5-methyl-1,4-benzoquinone)[6] | 170-172 °C (decomp.)[9] | >200 °C (with decomposition)[8] |

| Boiling Point | 246.7 °C[10] | 246-247 °C (predicted for derivatives)[2] | 331.4 °C at 760 mmHg (for 2,3-dimethoxy-5-methyl-1,4-benzoquinone)[6] | - | - |

| Solubility | Soluble in organic solvents[10] | Soluble in methanol[2] | - | - | - |

| LogP | -0.06[5] | 0.1 (computed XLogP3-AA)[2] | - | 0.6 (XLogP3)[9] | - |

Table 3: Spectroscopic Data of this compound Isomers

| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone |

| UV-Vis (λmax) | - | 245 nm and 320 nm[2] |

| ¹H-NMR (δ in ppm) | - | 3.81 (methoxy protons in DMSO-d₆)[2] |

| ¹³C-NMR (δ in ppm) | - | 180-190 (quinoid carbonyls)[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives.

Synthesis of 2-Methoxy-6-n-pentyl-p-benzoquinone

This two-step synthesis involves the preparation of a phenol precursor followed by its oxidation.[4]

Step 1: Preparation of 2-Methoxy-6-pentylphenol

-

Materials: Purified alkene, n-butanol, sodium metal, 1 M hydrochloric acid, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve the purified alkene in n-butanol.

-

Carefully add small pieces of sodium metal to the solution.

-

Heat the mixture to reflux and stir until all the sodium has reacted.

-

Cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the solution is acidic.

-

Extract the product with dichloromethane.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.[4]

-

Step 2: Oxidation to 2-Methoxy-6-n-pentyl-p-benzoquinone

-

Materials: 2-Methoxy-6-pentylphenol, Potassium nitrosodisulfonate (Fremy's salt), Sodium dihydrogen phosphate (NaH₂PO₄), Dichloromethane, Deionized water, Anhydrous sodium sulfate, Silica gel, Hexane, Ethyl acetate.[4]

-

Procedure:

-

Prepare a solution of Fremy's salt and sodium dihydrogen phosphate in deionized water.

-

Dissolve the 2-methoxy-6-pentylphenol in dichloromethane.

-

Combine the two solutions and stir vigorously.

-

After the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final product as a yellow crystalline solid.[4]

-

Synthesis of 1,4-Benzoquinone from Hydroquinone

This protocol describes the oxidation of hydroquinone, a common precursor for some this compound syntheses.[11][12]

-

Materials: Hydroquinone, distilled water, potassium bromate or potassium dichromate, concentrated sulfuric acid.

-

Procedure:

-

Dissolve hydroquinone in distilled water with heating to create a clear solution.

-

In a separate flask, dissolve the oxidizing agent (e.g., potassium bromate) in water. For potassium dichromate, add concentrated sulfuric acid.[12]

-

Cool the oxidizing agent solution in an ice bath.

-

Add the hydroquinone solution dropwise to the cold oxidizing agent solution with continuous stirring, maintaining a low temperature.

-

After the addition is complete, continue stirring and then heat the mixture to 60°C.[11]

-

Cool the reaction mixture to allow for the crystallization of 1,4-benzoquinone.

-

Filter the yellow crystals and dry them. Recrystallization can be performed from ethyl alcohol.[12]

-

Biological Activities and Signaling Pathways

Methoxybenzoquinones exhibit a remarkable range of biological activities, making them attractive for therapeutic applications.

Cytotoxicity and Antitumor Activity

Several this compound derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] For instance, 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) has been shown to induce apoptosis and autophagy in human ovarian carcinoma cells.[13] The cytotoxic mechanism of some benzoquinones is attributed to their ability to form covalent bonds with cellular nucleophiles, particularly thiols.[2]

Antimicrobial and Anti-inflammatory Activity

Methoxy-substituted quinones have also been reported to possess antimicrobial properties.[2][14] For example, 2,6-dimethoxy benzoquinone isolated from Flacourtia jangomas has shown inhibitory activity against Staphylococcus aureus.[15] Additionally, certain synthetic this compound derivatives have shown potential as anti-inflammatory agents.[3]

Signaling Pathways

The biological effects of methoxybenzoquinones are often mediated through their interaction with key cellular signaling pathways.

-

AKT/mTOR Pathway: 2,6-Dimethoxy-1,4-benzoquinone has been shown to increase skeletal muscle mass and performance by regulating the AKT/mTOR signaling pathway, which is crucial for protein synthesis and cell growth.[16]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes like apoptosis and oxidative stress, can be modulated by methoxy-containing compounds.[17] For instance, 2-methoxy-1,4-naphthoquinone induces apoptosis in lung adenocarcinoma cells through the activation of JNK and p38 MAPK signaling pathways, triggered by oxidative stress.[18] Thymoquinone, a related benzoquinone, also modulates the MAPK pathway in colorectal cancer cells.[19]

Visualizations

Logical Workflow for this compound Synthesis

Caption: A generalized workflow for the synthesis of methoxybenzoquinones.

This compound-Modulated Signaling Pathways

Caption: Key signaling pathways modulated by methoxybenzoquinones.

Conclusion

Methoxybenzoquinones represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of their chemical structures, physicochemical properties, synthetic methodologies, and biological activities, with a focus on providing actionable data and protocols for the research community. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-Methoxy-1,2-benzoquinone | 69818-23-1 [smolecule.com]

- 3. "Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Havin" by Siti Mariyah Ulfa, Fath Dwisari et al. [scholarhub.ui.ac.id]

- 4. benchchem.com [benchchem.com]

- 5. 2-Methoxy-1,4-benzoquinone | C7H6O3 | CID 76146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. 2-Methoxy-1,4-benzoquinone | 2880-58-2 | FM65899 [biosynth.com]

- 11. benchchem.com [benchchem.com]

- 12. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]

- 15. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Methoxybenzoquinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxybenzoquinone compounds are a class of naturally occurring quinones characterized by the presence of one or more methoxy groups on a benzoquinone core. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound compounds, detailing their quantitative occurrence, experimental protocols for their isolation and analysis, and the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound Compounds

This compound derivatives are biosynthesized by a wide array of organisms, from terrestrial plants and fungi to insects and marine invertebrates. This section details the primary natural sources of these compounds.

Plants

Higher plants are a rich source of this compound compounds. These molecules often play a role in the plant's defense mechanisms.

-

Flacourtia jangomas (Indian Plum): The leaves of this plant are a known source of 2,6-dimethoxy-1,4-benzoquinone.[1][2]

-

Ficus foveolata : The stems of this fig species also contain 2,6-dimethoxy-1,4-benzoquinone.[3]

-

Sorghum: This staple crop has been identified as a source of 2,6-dimethoxy-1,4-benzoquinone, which is involved in its allelopathic properties.

Fungi

Fungi are prolific producers of a vast array of secondary metabolites, including various this compound derivatives.

-

Aspergillus niger : This common fungus is capable of metabolizing certain aromatic compounds to produce methoxyhydroquinone.

-

Lentinus degener : This basidiomycete fungus secretes 4-methoxytoluquinol into its culture medium.

-

Phoma wasabiae : This mold has been shown to produce 2-hydroxy-6-methoxy-3,5-dimethyl-l,4-benzoquinone.

-

Neolentinus cyathiformis , Neolentinus adhaerens , and Coprinellus radians : These fungi are reported to contain 2-methoxy-5-methyl-1,4-benzoquinone.[4]

Insects

Insects utilize methoxybenzoquinones primarily as components of their chemical defense secretions.

-

Tribolium species (Flour Beetles): These beetles, including Tribolium castaneum and Tribolium confusum, produce methyl-1,4-benzoquinone and ethyl-1,4-benzoquinone in their defensive secretions.

-

Millipedes (Class: Diplopoda): Various species of millipedes, particularly within the orders Julida and Spirobolida, secrete 2-methoxy-3-methyl-1,4-benzoquinone as a major component of their defensive fluids.

-

Pamillia behrensii (Mirid Bug): The metathoracic scent gland secretion of this bug contains 2,3-dimethyl-1,4-benzoquinone.

Marine Organisms

The marine environment is a vast and largely untapped resource for novel bioactive compounds, including methoxybenzoquinones.

-

Ascidians (Sea Squirts): Species of the genus Aplidium are known to produce prenylated hydroquinones and quinones, some of which are methoxylated.[5] For example, 2-geranyl-6-methoxy-1,4-hydroquinone-4-sulfate has been isolated from Aplidium scabellum.[6]

-

Sponges (Phylum: Porifera): Marine sponges are a well-known source of a diverse range of bioactive secondary metabolites, including terpene quinones. While specific examples of simple methoxybenzoquinones are less common, the structural diversity of compounds from sponges suggests they are a promising area for future discovery.

-

Brown Algae (Phaeophyceae): The brown alga Sargassum sagamianum has been found to contain antibacterial quinone metabolites.[7] Another brown seaweed, Dictyota dichotoma, has been shown to contain quinones, with ethyl acetate and methanol extracts showing the presence of these compounds.[8]

Quantitative Data on this compound Compounds

The concentration and yield of this compound compounds can vary significantly depending on the natural source, geographical location, and extraction method. This section summarizes available quantitative data in a structured format.

| Compound | Natural Source | Plant/Organism Part | Extraction Solvent(s) | Reported Yield/Concentration | Analytical Method | Reference |

| 2,6-Dimethoxy-1,4-benzoquinone | Flacourtia jangomas | Leaves | Dichloromethane:Methanol (1:1) | 7.6% extractive value (crude extract) | Gravimetric | [1] |

| 2,6-Dimethoxy-1,4-benzoquinone | Ficus foveolata | Stems | Chloroform | High quantity (1.45%) | HPLC | [3] |

| 2-Methoxy-3-methyl-1,4-benzoquinone | Allajulus dicentrus (Millipede) | Defensive Secretion | Not specified | ~40% of total secretion | GC-MS | |

| 2-Methoxy-3-methyl-1,4-benzoquinone | Pachyiulus hungaricus (Male Millipede) | Defensive Secretion | Not specified | Dominant quinone | GC-MS | |

| Methyl-1,4-benzoquinone & Ethyl-1,4-benzoquinone | Tribolium castaneum (Flour Beetle) | Secretions | Not specified | 75% Ethyl-1,4-benzoquinone, 15% Methyl-1,4-benzoquinone | Not specified | |

| 4-Methoxytoluquinol | Lentinus degener | Culture Medium | Not specified | Approx. 100 mg/L | Not specified | |

| Terreic Acid | Aspergillus parvulus | Liquid Culture Medium | Not specified | Secreted as a major metabolite | UHPLC-DAD-QTOF MS | |

| Phenols (including quinones) | Dictyota dichotoma | Whole organism | Methanol | 2.14 ± 0.15 mg GAE/g dry wt | Spectrophotometry | [8] |

| Tannins (related to quinones) | Dictyota dichotoma | Whole organism | Ethyl acetate | 2.12 ± 0.45 mg CAE/g dry wt | Spectrophotometry | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound compounds from various natural sources.

Extraction and Isolation of 2,6-Dimethoxy-1,4-benzoquinone from Flacourtia jangomas Leaves

This protocol is adapted from the methodology described for the isolation of 2,6-dithis compound from F. jangomas.[1][9]

1. Plant Material Preparation:

-

Collect fresh leaves of Flacourtia jangomas.

-

Wash the leaves thoroughly with water to remove debris.

-

Shade-dry the leaves at room temperature for 7-10 days until brittle.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

-

Perform cold maceration of the powdered leaves (250 g) with a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH).

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction cycle three times with fresh solvent.

-

Combine the filtrates and concentrate using a rotary evaporator at 35°C to obtain a dark brown, sticky semisolid crude extract.

3. Fractionation and Isolation by Column Chromatography:

-

Fractionate the crude extract using petroleum ether, DCM, and methanol.

-

Subject the DCM fraction (2.5 g) to column chromatography on a silica gel column (60-120 mesh, approximately 200 g).

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity (e.g., 9.5:0.5 up to 5.0:5.0).

-

Collect fractions (e.g., 25 mL each) and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions containing the compound of interest based on TLC analysis.

-

Further purify the pooled fractions by recrystallization if necessary.

Extraction of Anthraquinones from Fungal Cultures

This generalized protocol is based on methods for extracting secondary metabolites from fungi.[10][11]

1. Fungal Cultivation:

-

Culture the desired fungal strain (e.g., Cortinarius sanguineus) in a suitable liquid or solid medium to promote the production of secondary metabolites.

2. Extraction from Mycelial Biomass:

-

Separate the fungal biomass from the culture broth by filtration.

-

Dry the mycelium (e.g., lyophilization or air drying).

-

Grind the dried mycelium into a fine powder.

-

Extract the powdered mycelium with a suitable organic solvent (e.g., methanol, ethyl acetate, or dichloromethane) using ultrasonication or maceration with stirring.

-

Filter the extract to remove solid debris.

-

Repeat the extraction process 2-3 times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude extract.

3. Extraction from Liquid Culture Broth:

-

Transfer the culture broth to a separatory funnel.

-

Perform liquid-liquid extraction with an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

-

Shake vigorously and allow the layers to separate.

-

Collect the organic layer.

-

Repeat the extraction 2-3 times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the validated HPLC method for the quantification of 2,6-dimethoxy-1,4-benzoquinone from Ficus foveolata.[3]

-

Instrumentation: HPLC system with a UV detector.

-

Column: TSK-gel ODS-80Ts column (5 μm, 4.6 × 250 mm) or a similar C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol and 5% acetic acid in water (24:76, v/v).

-

Flow Rate: 1 mL/min.

-

Detection: UV at 289 nm.

-

Standard Preparation: Prepare a stock solution of 2,6-dimethoxy-1,4-benzoquinone in methanol and create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the accurately weighed crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by this compound Compounds

This compound compounds exert their biological effects by modulating various intracellular signaling pathways. This section describes some of the key pathways and provides diagrams generated using the DOT language for visualization.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. 2,6-Dimethoxy-1,4-benzoquinone (DMBQ) has been shown to influence this pathway, promoting skeletal muscle mass and performance.[12] DMBQ increases the phosphorylation of AKT and the mammalian target of rapamycin (mTOR), as well as their downstream effectors S6K and 4E-BP1.[12]

Caption: DMBQ activates the AKT/mTOR signaling pathway.

JNK and p38 MAPK Signaling Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are key players in cellular responses to stress, inflammation, and apoptosis. Methoxy-1,4-naphthoquinone has been reported to induce apoptosis in cancer cells through the activation of JNK and p38 MAPK. This activation is often mediated by an increase in reactive oxygen species (ROS).

Caption: Methoxy-1,4-naphthoquinone induces apoptosis via JNK and p38 MAPK.

NF-κB Signaling Pathway

The nuclear factor kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. The activation of this pathway typically involves the phosphorylation and subsequent degradation of the inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and activate gene transcription. Benzoquinones can influence this pathway, often through the generation of ROS, which can lead to the activation of the IκB kinase (IKK) complex.

Caption: Benzoquinone-induced NF-κB activation pathway.

Conclusion

This compound compounds represent a promising class of natural products with a wide range of biological activities and therapeutic potential. Their presence in diverse natural sources, from common plants to exotic marine organisms, provides a rich platform for discovery and research. The methodologies outlined in this guide for the extraction, isolation, and quantification of these compounds, coupled with an understanding of their mechanisms of action through key signaling pathways, will aid researchers in harnessing their potential for the development of new pharmaceuticals and therapeutic agents. Further exploration, particularly of marine ecosystems, is likely to unveil novel this compound structures with unique and potent bioactivities.

References

- 1. Isolation, chemical characterization, antimicrobial activity, and molecular docking studies of 2,6-dimethoxy benzoquinone isolated from medicinal plant Flacourtia jangomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Methoxy-5-methyl-1,4-benzoquinone | C8H8O3 | CID 11958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinone and Hydroquinone Metabolites from the Ascidians of the Genus Aplidium | MDPI [mdpi.com]

- 6. Natural Products Diversity of Marine Ascidians (Tunicates; Ascidiacea) and Successful Drugs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rjwave.org [rjwave.org]

- 9. benchchem.com [benchchem.com]

- 10. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 2,6-Dimethoxy-1,4-benzoquinone increases skeletal muscle mass and performance by regulating AKT/mTOR signaling and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of Methoxybenzoquinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of methoxybenzoquinone derivatives, focusing on their therapeutic potential. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this area.

Introduction to this compound Derivatives

This compound derivatives are a class of organic compounds characterized by a 1,4-benzoquinone ring substituted with one or more methoxy groups. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. Their biological effects are often attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), and modulate key cellular signaling pathways.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity is often mediated through the induction of apoptosis and inhibition of cancer-related signaling pathways.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound and related derivatives against different cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 2-Methoxy-1,4-naphthoquinone | A549 (Lung) | SRB Assay | Not Specified | [1] |

| Methoxy Chalcone Derivative 12 | MCF-7 (Breast) | MTT Assay | 4.19 ± 1.04 | [2] |

| Methoxy Chalcone Derivative 12 | ZR-75-1 (Breast) | MTT Assay | 9.40 ± 1.74 | [2] |

| Methoxy Chalcone Derivative 12 | MDA-MB-231 (Breast) | MTT Assay | 6.12 ± 0.84 | [2] |

| Methoxy Chalcone Derivative 13 | MCF-7 (Breast) | MTT Assay | 3.30 ± 0.92 | [2] |

| Methoxy Chalcone Derivative 13 | ZR-75-1 (Breast) | MTT Assay | 8.75 ± 2.01 | [2] |

| Methoxy Chalcone Derivative 13 | MDA-MB-231 (Breast) | MTT Assay | 18.10 ± 1.65 | [2] |

| 4'-Methoxychalcone | A549 (Human lung adenocarcinoma) | MTT Assay | 85.40 | [3] |

| 4'-Methoxychalcone | B-16 (Mouse melanoma) | MTT Assay | 50.15 | [3] |

| Naphthoquinone Derivative 9 | A549 (NSCLC) | Not Specified | < 100 | [4] |

| Naphthoquinone Derivative 16 | A549 (NSCLC) | Not Specified | < 100 | [4] |

| Embeliquinone | A549 | Not Specified | 21.8 | [5] |

| 4-Methoxy Hydrazone Derivative 12 | K-562 (Leukemia) | Not Specified | 0.04 | [6] |

| 4-Methoxy Hydrazone Derivative 14 | K-562 (Leukemia) | Not Specified | 0.06 | [6] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 | Not Specified | 21.27 | [7] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | Not Specified | 8.58 | [7] |

Mechanisms of Anticancer Action

Hedgehog Signaling Pathway Inhibition: Certain methoxybenzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[8] These compounds can target the Smoothened (Smo) receptor, preventing the downstream activation of Gli transcription factors and subsequent expression of target genes involved in cell proliferation and survival.[8]

JNK and p38 MAPK Signaling Pathway Activation: 2-methoxy-1,4-naphthoquinone (MNQ) has been reported to induce apoptosis in lung adenocarcinoma cells by triggering oxidative stress, leading to the activation of the JNK and p38 MAPK signaling pathways.[1] This activation results in a cascade of events culminating in programmed cell death.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cytotoxicity.[2][3]

Materials:

-

This compound derivative

-

Target cancer cell line

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

-

Antimicrobial Activity

Several this compound derivatives have shown promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against different microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives | Staphylococcus aureus | Not specified | [9] |

| 2-aryl-3,5-dimethoxy-1,4-benzoquinone derivatives | Streptococcus pyogenes | Not specified | [9] |

| 2,3-dithis compound | E. coli ATCC35218 | 62.5 | [9] |

| Methoxy benzoin derivative 4 | E. coli | 41-82 | [10] |

| Methoxy benzoin derivative 4 | Y. pseudotuberculosis | 41-82 | [10] |

| Methoxy benzoin derivative 4 | M. smegmatis | 41-82 | [10] |

| Methoxy benzoin derivative 4 | C. albicans | 41-82 | [10] |

| 2-methoxy-1,4-naphthoquinone (MeONQ) | Helicobacter pylori (antibiotic-resistant) | 0.156–0.625 | [11] |

| 7-methoxyquinoline derivative 3l | E. coli | 7.812 | [12] |

| 7-methoxyquinoline derivative 3l | C. albicans | 31.125 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on established guidelines for antimicrobial susceptibility testing.[13]

Materials:

-

This compound derivative

-

Test microorganism

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of the Test Compound:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to achieve a range of concentrations for testing.

-

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Microtiter Plate Setup:

-

In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.

-

Add 100 µL of the highest concentration of the diluted test compound to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on. Discard the final 100 µL from the last column of dilutions.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anti-inflammatory Activity

This compound derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table summarizes the IC50 values for the anti-inflammatory activity of various this compound and related derivatives.

| Compound | Assay | IC50 (µM) | Reference |

| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ) | PGD₂ generation (COX-2) | 0.08 | [14] |

| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ) | PGD₂ generation (COX-1) | 0.27 | [14] |

| 6-Hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ) | Leukotriene C₄ production (5-LOX) | 0.032 | [14] |

| 4-methoxybenzoylhydrazone 1 | Antiglycation | 216.52 ± 4.2 | [15] |

| 4-methoxybenzoylhydrazone 6 | Antiglycation | 227.75 ± 0.53 | [15] |

| 4-methoxybenzoylhydrazone 7 | Antiglycation | 242.53 ± 6.1 | [15] |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | NO release (RAW264.7) | 5.77 ± 0.66 | [16] |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | PGE₂ release (RAW264.7) | 9.70 ± 1.46 | [16] |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | IL-6 release (RAW264.7) | 13.34 ± 4.92 | [16] |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | TNF-α release (RAW264.7) | 16.14 ± 2.19 | [16] |

Mechanism of Anti-inflammatory Action

NF-κB Signaling Pathway Inhibition: The anti-inflammatory effects of some hydroquinone derivatives are mediated through the suppression of the NF-κB signaling pathway.[5] By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

Experimental Protocol: Nitric Oxide Production Inhibition Assay

This protocol is used to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

-

This compound derivative

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

LPS (Lipopolysaccharide)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Mix the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration from a sodium nitrite standard curve.

-

Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

-

Calculate the IC50 value.

-

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory effects, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the advancement of these compounds from the laboratory to potential clinical applications.

References

- 1. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. news-medical.net [news-medical.net]

- 4. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 14. broadpharm.com [broadpharm.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methoxybenzoquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxybenzoquinones, a class of organic compounds with significant biological activities and diverse applications in research and drug development. This document details their chemical properties, synthesis methodologies, and mechanisms of action, with a focus on their roles in key cellular signaling pathways.

Introduction to Methoxybenzoquinone Isomers

The term "this compound" can refer to several isomers, each with distinct chemical and biological properties. The position of the methoxy group on the benzoquinone ring significantly influences the molecule's reactivity and interaction with biological targets. The most commonly researched isomers are 2-Methoxy-1,4-benzoquinone and 4-Methoxy-1,2-benzoquinone.

Physicochemical Properties and Identification

The fundamental properties of the primary this compound isomers are summarized below. These characteristics are crucial for their identification, handling, and application in experimental settings.

| Property | 2-Methoxy-1,4-benzoquinone | 4-Methoxy-1,2-benzoquinone |

| CAS Number | 2880-58-2 | 69818-23-1 |

| Molecular Formula | C₇H₆O₃ | C₇H₆O₃ |

| Molecular Weight | 138.12 g/mol [1] | 138.12 g/mol [2] |

| IUPAC Name | 2-methoxycyclohexa-2,5-diene-1,4-dione | 4-methoxycyclohexa-3,5-diene-1,2-dione[2] |

| Synonyms | Methoxy-p-quinone, 2-Methoxybenzoquinone | 4-methoxy-ortho-benzoquinone, 4-MOB |

| Appearance | Light orange to yellow to green powder/crystal | Red volatile solid |

| Melting Point | 147°C[1] | 60-70 °C (decomposes) |

| Boiling Point | 246.7±29.0 °C (Predicted)[1] | Not available |

| Solubility | Soluble in hot methanol with very faint turbidity[1] | Soluble in water and diethyl ether |

Experimental Protocols: Synthesis of Methoxybenzoquinones

The following protocols provide detailed methodologies for the synthesis of this compound isomers.

Protocol 1: Synthesis of 2-Methoxy-1,4-benzoquinone from 2-Methoxyhydroquinone

This protocol describes the oxidation of 2-methoxyhydroquinone to yield 2-methoxy-1,4-benzoquinone.

Materials:

-

2-Methoxyhydroquinone

-

Potassium dichromate (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice bath

-

Beakers and conical flasks

-

Büchner funnel and filter paper

-

Ethyl alcohol (for recrystallization)

Procedure:

-

Dissolve 0.5 g of 2-methoxyhydroquinone in 5 mL of distilled water in a 25 mL beaker. Heat gently on a wire gauze to obtain a clear solution.

-

In a separate conical flask, dissolve 1 g of potassium dichromate in 10 mL of water and carefully add 1 mL of concentrated sulfuric acid.

-

Cool the potassium dichromate solution in an ice bath.

-

Slowly add the 2-methoxyhydroquinone solution dropwise to the ice-cold potassium dichromate solution over a period of 30 minutes with constant shaking. Ensure the temperature does not exceed 20°C.

-

After the addition is complete, continue shaking the mixture for an additional 10 minutes.

-

Yellow crystals of 2-methoxy-1,4-benzoquinone will separate out.

-

Filter the crystals using a Büchner funnel and allow them to dry. Note: Do not wash the product with water as it is water-soluble.

-

For purification, recrystallize the crude product from a minimal amount of hot ethyl alcohol. Filter the hot solution and allow the filtrate to cool, which will yield yellow needles of pure 2-methoxy-1,4-benzoquinone.

-

Filter the purified crystals, dry them, and determine the yield and melting point.

Protocol 2: Synthesis of 4-Methoxy-1,2-benzoquinone from 4-Hydroxyanisole

This protocol outlines the enzymatic oxidation of 4-hydroxyanisole to produce 4-methoxy-1,2-benzoquinone, a reaction catalyzed by tyrosinase. This method is particularly relevant for studying its biological formation.

Materials:

-

4-Hydroxyanisole (4HA)

-

Mushroom tyrosinase

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Spectrophotometer for monitoring the reaction

Procedure:

-

Prepare a solution of 4-hydroxyanisole in the phosphate buffer.

-

Initiate the reaction by adding a freshly prepared solution of mushroom tyrosinase to the 4-hydroxyanisole solution.

-

Monitor the formation of 4-methoxy-1,2-benzoquinone by observing the increase in absorbance at its characteristic wavelength.

-

Once the reaction is complete (indicated by a plateau in absorbance), stop the reaction, for instance by adding a denaturing agent for the enzyme.

-

Extract the product from the aqueous reaction mixture using an appropriate organic solvent like ethyl acetate.

-

The organic extracts can then be combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent evaporated to yield the crude product.

-

Further purification can be achieved using chromatographic techniques such as column chromatography.

Biological Activities and Signaling Pathways

Methoxybenzoquinones exhibit a range of biological activities, including cytotoxic, antimicrobial, and antioxidant effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Cytotoxicity and Antimicrobial Properties

4-Methoxy-1,2-benzoquinone has been shown to induce cytotoxic effects, which are being explored for potential applications in cancer therapy, particularly for malignant melanoma.[2] Its reactivity towards cellular nucleophiles, especially thiols like cysteine and glutathione, is a likely contributor to its toxicity.[2] Methoxy-substituted quinones have also demonstrated antimicrobial properties.[2]

Modulation of MAPK Signaling Pathway

Benzoquinones can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis. This activation is often mediated by the production of reactive oxygen species (ROS). For instance, 1,4-benzoquinone has been shown to induce the phosphorylation of ERK1/2 proteins, key components of the MAPK pathway.

Caption: this compound-induced activation of the MAPK signaling pathway.

Involvement in the AKT/mTOR Signaling Pathway

Certain this compound derivatives, such as 2,6-Dimethoxy-1,4-benzoquinone (DMBQ), have been found to modulate the AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. DMBQ has been shown to increase the phosphorylation of AKT and the mammalian target of rapamycin (mTOR), as well as downstream effectors like S6K and 4E-BP1. This activation can promote muscle hypertrophy and enhance mitochondrial function.

Caption: Modulation of the AKT/mTOR signaling pathway by 2,6-Dimethoxy-1,4-benzoquinone.

Experimental Workflow for Assessing Biological Activity

A general workflow for investigating the biological effects of methoxybenzoquinones is outlined below. This process involves a series of in vitro experiments to determine cytotoxicity and elucidate the underlying molecular mechanisms.

Caption: General experimental workflow for evaluating the biological activity of methoxybenzoquinones.

References

Spectroscopic Analysis of Methoxybenzoquinone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxy-1,4-benzoquinone, a key molecule in various chemical and biological processes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectral characteristics. The guide details nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for acquiring such data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

¹H NMR Data for 2-Methoxy-1,4-benzoquinone

The proton NMR spectrum of 2-methoxy-1,4-benzoquinone has been reported in deuterated chloroform (CDCl₃). The chemical shifts (δ) are given in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.1 | d | ~2.0 |

| H-5 | ~6.8 | dd | ~10.0, 2.0 |

| H-6 | ~6.7 | d | ~10.0 |

| -OCH₃ | ~3.8 | s | - |

¹³C NMR Data for 2-Methoxy-1,4-benzoquinone

Specific experimental ¹³C NMR data for 2-methoxy-1,4-benzoquinone was not found in the search results. However, based on the structure and known chemical shifts for similar compounds, the expected chemical shifts are provided below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C1) | 180 - 190 |

| C-OCH₃ (C2) | 155 - 165 |

| =C-H (C3) | 105 - 115 |

| C=O (C4) | 185 - 195 |

| =C-H (C5) | 135 - 145 |

| =C-H (C6) | 130 - 140 |

| -OCH₃ | 55 - 65 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While a full spectrum for 2-methoxy-1,4-benzoquinone is not provided, the characteristic absorption bands for p-quinones are well-established.

Characteristic IR Absorption Bands for p-Benzoquinones

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (conjugated) | 1660 - 1690 | Strong |

| C=C stretch (ring) | 1600 - 1650 | Medium to Strong |

| C-O-C stretch (ether) | 1200 - 1300 | Strong |

| =C-H stretch | 3000 - 3100 | Medium |

| C-H stretch (alkoxy) | 2850 - 2960 | Medium |

An IR spectrum of 2-methoxy-p-quinone has been reported in the literature, which would show these characteristic peaks.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule and is particularly useful for conjugated systems.

UV-Vis Absorption Data for 1,4-Benzoquinone (in Acetonitrile)

Specific experimental UV-Vis data for 2-methoxy-1,4-benzoquinone was not found. However, the data for the parent 1,4-benzoquinone provides a useful reference. The methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~240 | 17,000 | π → π |

| ~280 | 400 | n → π |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of the methoxybenzoquinone sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

¹H NMR Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[2]

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Acquisition

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[2]

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 to several thousand, depending on the sample concentration.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation

-

Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid this compound sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) until a fine, homogeneous powder is obtained.[3]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]

Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

-

Data Processing: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent that dissolves this compound and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, acetonitrile).[5]

-

Stock Solution: Accurately weigh a small amount of the sample and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Dilutions: Prepare a series of dilutions from the stock solution to obtain solutions with absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0).[5]

Data Acquisition

-

Instrument: A double-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path to record a baseline.[5]

-

Sample Measurement: Rinse and fill a matched quartz cuvette with the sample solution and place it in the sample beam path.

-

Spectrum Acquisition: Scan the sample over the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum. The wavelength of maximum absorbance (λmax) is then determined.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound such as this compound.

References

An In-depth Technical Guide on the Solubility and Stability of Methoxybenzoquinone in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of methoxybenzoquinone in various solvents. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from structurally related compounds, such as methoxyhydroquinone, to provide valuable insights for researchers. The information is intended to support professionals in drug development, chemical synthesis, and formulation science in handling and analyzing this important class of molecules.

Solubility of this compound and Related Compounds

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and routes of administration. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, data for its reduced form, 2-methoxyhydroquinone, offers a useful surrogate for preliminary assessments.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2-methoxyhydroquinone in common organic solvents. It is important to experimentally verify the solubility of this compound for any specific application.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of 2-Methoxyhydroquinone (mg/mL) |

| Ethanol | C₂H₅OH | 46.07 | ~10[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~5[1] |

| Dimethylformamide (DMF) | (C₂H₅)₂NC(O)H | 73.09 | ~2[1] |

Note: The solubility of this compound may differ from its hydroquinone form due to differences in intermolecular forces.

Qualitative Solubility Information

Qualitative assessments indicate that 2-methoxy-1,4-benzoquinone is soluble in organic solvents.[2] One source describes its solubility in hot methanol as resulting in a "very faint turbidity"[3]

Stability of this compound

The stability of quinones is a key consideration in their handling, storage, and application, as they can be susceptible to degradation under various conditions. This compound's stability is influenced by factors such as the solvent, pH, and exposure to light.

Photochemical Stability

Studies on the photoreactivity of methoxy-p-benzoquinone in dilute solutions have shown that its stability is highly dependent on the solvent.[4]

| Solvent | Observation upon Irradiation |

| Carbon Tetrachloride (CCl₄) | Stable[4] |

| Water | Hydroxylation[4] |

| Ethanol | Formation of hydroquinone[4] |

| Tetrahydrofuran (THF) | Forms an adduct with the solvent and methoxyhydroquinone[4] |

General Chemical Stability

Quinones, in their oxidized form, are electrophiles and can react with nucleophilic solvents like water, which can lead to a loss of the active compound.[1] The molecular structure of quinones strongly influences their thermal stability. For instance, quinones with ortho-positioned carbonyl groups tend to be less thermally stable due to electronic repulsion.[5]

Under aerobic conditions, the degradation pathway of the related compound hydroquinone involves ring cleavage to form β-ketoadipic acid, which is then mineralized.[6]

Experimental Protocols

This section details standardized experimental protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent of high purity

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial to ensure a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected solvent to the vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature. Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium. The equilibration time should be established by analyzing samples at different time points until the concentration remains constant.

-

Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand to let the undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Quantification: Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the original solvent, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Solubility Determination.

Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the decrease in the concentration of the active compound and detecting the formation of degradation products.

Objective: To develop and validate an HPLC method that can separate this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Example):

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Injection Volume: 10 µL.

Procedure:

-

Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.

-

Method Development: Develop an HPLC method that achieves baseline separation between the parent peak of this compound and all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: Stability-Indicating HPLC Method Workflow.

Potential Signaling Pathways

Quinones, including methoxy-substituted benzoquinones, are known for their diverse biological activities, which are often linked to their ability to participate in redox cycling and interact with cellular signaling pathways. While specific signaling pathways for this compound are not extensively characterized, the activities of related quinones suggest potential mechanisms.

Quinones can exert cytotoxic or cytoprotective effects through various mechanisms.[7] Their biological targets are influenced by their rate and site of formation, as well as their reactivity.[7] Key mechanisms include:

-

Redox Cycling: Quinones can undergo one- or two-electron reduction to form semiquinone radicals or hydroquinones. This process can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and modulate redox-sensitive signaling pathways.

-

Alkylation: As Michael acceptors, quinones can form covalent adducts with nucleophilic groups in cellular macromolecules like proteins and DNA, potentially altering their function.

These interactions can influence a variety of signaling pathways involved in inflammation, cell proliferation, and apoptosis. For instance, some methoxyphenolic compounds have demonstrated anti-inflammatory effects.[1]

Caption: Potential Signaling Pathways of this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 2-Methoxy-1,4-benzoquinone | 2880-58-2 | FM65899 [biosynth.com]

- 3. ijsdr.org [ijsdr.org]

- 4. Photochemistry of methoxyhydroquinone and methoxy-p-benzoquinone in solution related to the photoyellowing of the lignocellulosics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Methoxybenzoquinones in Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxybenzoquinones, a class of naturally occurring phenolic compounds, have a rich history intertwined with the broader exploration of natural products. First identified in the 19th century, these molecules have since been isolated from a diverse array of organisms, including plants, fungi, and arthropods. Their roles in these organisms are varied, often serving as key components of defensive secretions or as metabolic intermediates. For researchers and drug development professionals, methoxybenzoquinones represent a compelling class of bioactive compounds with demonstrated antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the discovery and history of methoxybenzoquinones, details their prevalence in nature with quantitative data, outlines key experimental protocols for their isolation and characterization, and explores their known biological signaling pathways.

A Historical Perspective: From Early Quinone Chemistry to the Rise of Methoxybenzoquinones

The story of methoxybenzoquinones is a chapter in the larger narrative of natural product chemistry, which began to flourish in the early 19th century. This era saw the foundational work that established organic chemistry as the study of substances from living organisms.[1] While the initial focus was on isolating prominent compounds like alkaloids, the groundwork was laid for the discovery of a vast array of secondary metabolites.

The discovery of the parent compound, p-benzoquinone, in 1838 through the oxidation of quinic acid was a significant milestone.[2] This opened the door to the investigation of a new class of cyclic diketones. While a definitive date for the first isolation of a methoxy-substituted benzoquinone from a natural source is not pinpointed in historical records, it is reasonable to surmise that these discoveries occurred in the subsequent decades as analytical techniques in organic chemistry became more refined. The systematic investigation of plant and fungal pigments, as well as the chemical constituents of medicinal plants, likely led to the initial encounters with these compounds.

Early research into the chemical defenses of arthropods, particularly millipedes, identified 2-methoxy-3-methyl-benzoquinone as a common component of their defensive secretions.[3] This highlighted the ecological significance of methoxybenzoquinones as allomones—chemicals that benefit the producer by influencing the behavior of other species.[3]

Natural Sources and Quantitative Distribution

Methoxybenzoquinones are widespread in nature, having been identified in a variety of species across different kingdoms. The following sections detail some of the key natural sources and, where available, the quantitative data regarding their prevalence.

Fungal Kingdom

Fungi are a rich source of diverse secondary metabolites, including methoxybenzoquinones. For instance, 2-hydroxy-6-methoxy-3,5-dimethyl-1,4-benzoquinone has been isolated from the culture solution of the fungus Phoma wasabiae.[4]

Plant Kingdom

The plant kingdom is a prolific producer of methoxybenzoquinones, where they are often implicated in the plant's defense mechanisms and medicinal properties.

-

Vitis coignetiae (Crimson Glory Vine): The juice of this plant has been found to contain 2,6-dimethoxy-1,4-benzoquinone, which has been identified as an anti-inflammatory and anti-mutagenic component.[5][6]

-

Flacourtia jangomas : The leaves of this medicinal plant are a source of 2,6-dimethoxy-1,4-benzoquinone, which has demonstrated antimicrobial and antioxidant activities.[7]

-

Iris missouriensis (Rocky Mountain Iris): This plant is a source of irisoquin, a cytotoxic compound identified as 2-hydroxy-3-octadecyl-5-methoxy-1,4-benzoquinone.[8]

Animal Kingdom

In the animal kingdom, methoxybenzoquinones are notably present in the defensive secretions of arthropods.

-

Millipedes: Various species of millipedes utilize a mixture of quinones, with 2-methoxy-3-methyl-1,4-benzoquinone being a predominant component, as a repellent.[9] The relative abundance of this compound can vary between species and even between sexes of the same species.

Table 1: Quantitative Data of 2-Methoxy-3-methyl-1,4-benzoquinone in Millipede Defensive Secretions

| Natural Source (Species) | Compound | Relative Abundance (% of Total Secretion) | Analytical Method |

| Allajulus dicentrus | 2-Methoxy-3-methyl-1,4-benzoquinone | ~40% | GC-MS |

| Pachyiulus hungaricus (Male) | 2-Methoxy-3-methyl-1,4-benzoquinone | Dominant quinone (with 2-methyl-1,4-benzoquinone) | GC-MS |